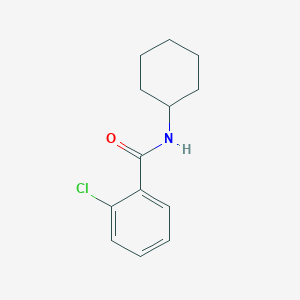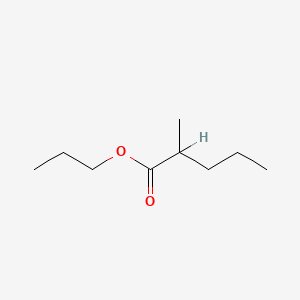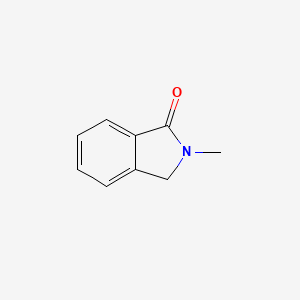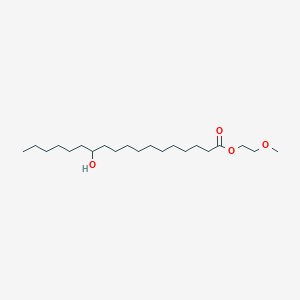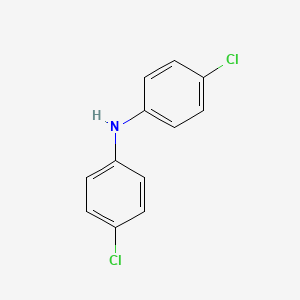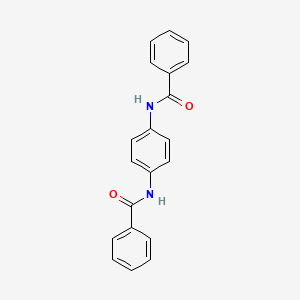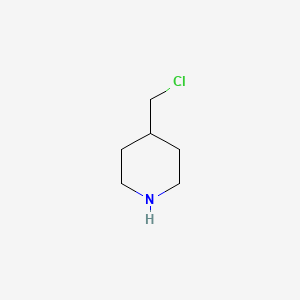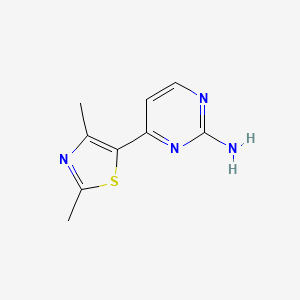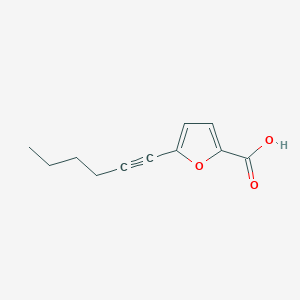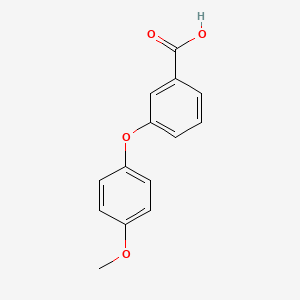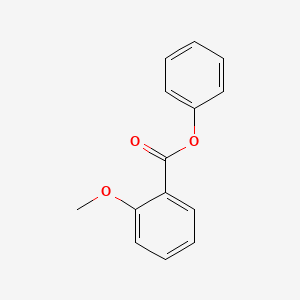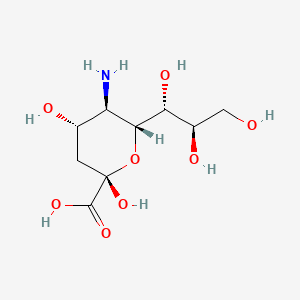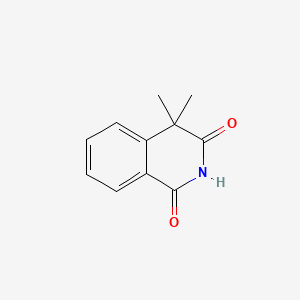
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione
概要
説明
- 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione is a chemical compound with the molecular formula C24H29N3O3 .
- It is also known by its systematic name: 2-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-4,4-dimethyl-1,3(2H,4H)-isoquinolinedione .
- The compound is a dihydrochloride salt .
Synthesis Analysis
- The synthesis of this compound involves several steps, including acylation and chlorination reactions. The exact synthetic route would need to be reviewed from relevant literature or experimental data.
Molecular Structure Analysis
- The molecular structure of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione consists of a central isoquinoline ring with two methyl groups and a piperazine moiety attached.
- The compound has a dihydrochloride form, which affects its solubility and stability.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, reduction, and oxidation. Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Physical properties : These include solubility, melting point, and appearance (solid or crystalline).
- Chemical properties : Reactivity, stability, and any specific functional group reactions.
科学的研究の応用
Crystallographic Analysis
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione and its derivatives have been studied for their crystal structures. For instance, specific isoquinolinedione compounds exhibit unique crystal structures with hydrogen bonds and interactions, indicating potential applications in materials science (Fun et al., 2010).
Synthesis of Heterocyclic Derivatives
This compound is used in the synthesis of heterocyclic derivatives, which have applications in pharmaceutical and organic chemistry. For instance, a tandem nitration/cyclization reaction involving N-alkyl-N-methacryloyl benzamides has been employed to synthesize nitromethylated isoquinolinediones (Li et al., 2017).
Potential Antitumor Agents
Certain derivatives of 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione have been identified as novel classes of potential antitumor agents, specifically inhibiting cyclin-dependent kinase 4 (CDK4) (Tsou et al., 2009).
Weak Interactions in Derivatives
Research has also focused on the weak interactions in barbituric acid derivatives of isoquinolinediones, indicating their potential in forming stable intermolecular complexes. These complexes are of interest in the field of supramolecular chemistry (Khrustalev et al., 2008).
Vasodilatation Activity
Studies have synthesized novel isoquinolinone derivatives to investigate their vasodilatation activity, indicating potential medical applications (Zhang, 2010).
Dye-Sensitized Solar Cells
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione derivatives have been explored for their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu et al., 2009).
Photoinduced Electron Transfer Oxygenations
The compound and its derivatives have been used in photoinduced electron transfer oxygenations, which is a method relevant in organic synthesis and photochemistry (Wang et al., 2000).
Safety And Hazards
- Information on toxicity, handling precautions, and potential hazards should be obtained from reliable sources.
将来の方向性
- Further research could explore the compound’s pharmacological properties, potential applications, and optimization of synthesis methods.
特性
IUPAC Name |
4,4-dimethylisoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)8-6-4-3-5-7(8)9(13)12-10(11)14/h3-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRVOIDBBCKMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)NC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203369 | |
| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
CAS RN |
5488-36-8 | |
| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005488368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5488-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-1,3(2H,4H)-isoquinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-DIMETHYL-1,3(2H,4H)-ISOQUINOLINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZF5LQ3WQT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

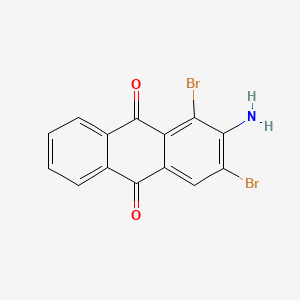
![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)
